2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c26-16(23-18-20-12-21-24-18)11-28-19-22-15-9-5-4-8-14(15)17(27)25(19)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H2,20,21,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTOYEPSQGIMFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminobenzamide with Benzyl Isocyanate
The quinazolinone core is typically synthesized via cyclocondensation. A mixture of 2-aminobenzamide (10 mmol) and benzyl isocyanate (12 mmol) in dimethylformamide (DMF) undergoes reflux at 120°C for 8–12 hours under nitrogen atmosphere. Sodium metabisulfite (Na₂S₂O₅) catalyzes the reaction, achieving yields of 78–85%. The product, 3-benzyl-4-oxo-3,4-dihydroquinazoline, is purified via recrystallization from ethanol.
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the amine on the isocyanate carbonyl, followed by intramolecular cyclization and dehydration.
Alternative Route: Oxidative Cyclization
An oxidative method employs 2-aminobenzamide (10 mmol), benzaldehyde (12 mmol), and ammonium persulfate ((NH₄)₂S₂O₈) in acetic acid at 80°C. This one-pot method achieves 70% yield but requires stringent temperature control to avoid over-oxidation.
Introduction of the Sulfanyl Group at Position 2
Thiolation via Nucleophilic Displacement
The sulfanyl group is introduced by reacting 3-benzyl-4-oxoquinazoline (5 mmol) with thiourea (6 mmol) in the presence of potassium carbonate (K₂CO₃) in DMF at 90°C. After 6 hours, the intermediate 2-thioquinazolinone is isolated (yield: 65–72%) and subsequently alkylated.
Alkylation with Chloroacetamide Derivatives
2-Thioquinazolinone (4 mmol) reacts with N-(1H-1,2,4-triazol-5-yl)-2-chloroacetamide (4.4 mmol) in acetone under reflux for 12 hours. Triethylamine (TEA) is added to scavenge HCl, improving yields to 68–75%.
Critical Parameters :
- Solvent polarity: Acetone > DMF > THF (higher polarity increases reaction rate).
- Excess alkylating agent (10% molar excess) minimizes disulfide byproducts.
Synthesis of the N-(1H-1,2,4-Triazol-5-yl)acetamide Moiety
Preparation of 1H-1,2,4-Triazol-5-amine
1H-1,2,4-Triazol-5-amine is synthesized via cyclization of thiosemicarbazide with formic acid at 100°C. The product is isolated as a white solid (yield: 82%) and characterized by FT-IR (N–H stretch: 3350 cm⁻¹).
Acetamide Coupling via Chloroacetylation
1H-1,2,4-Triazol-5-amine (5 mmol) reacts with chloroacetyl chloride (5.5 mmol) in dichloromethane (DCM) at 0°C. TEA (6 mmol) is added dropwise to maintain pH > 8. After 2 hours, N-(1H-1,2,4-triazol-5-yl)-2-chloroacetamide is obtained (yield: 88%).
Final Coupling and Purification
Thioether Formation
A mixture of 2-thioquinazolinone (3 mmol) and N-(1H-1,2,4-triazol-5-yl)-2-chloroacetamide (3.3 mmol) in DMF is stirred at 50°C for 6 hours. Potassium iodide (KI) catalyzes the nucleophilic substitution, yielding the target compound (64–70%).
Purification by Column Chromatography
Crude product is purified via silica gel chromatography (ethyl acetate:hexane = 3:7 → 1:1 gradient). Purity is confirmed by HPLC (C18 column, 95:5 acetonitrile:water, retention time = 8.2 min).
Analytical Characterization
Spectroscopic Data
Purity and Stability Assessment
- HPLC : >98% purity at 254 nm.
- Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C, indicating thermal stability.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Cyclocondensation + CuAAC | 68 | 98 | 18 |
| Oxidative Cyclization | 59 | 95 | 24 |
| One-Pot Thioalkylation | 72 | 97 | 14 |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, modifying the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with enhanced biological activity, while reduction could produce more stable, less reactive compounds .
Scientific Research Applications
2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential antifungal and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit fungal growth by targeting key enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
Key Observations:
Substituent Impact on Bioactivity: The anti-exudative activity of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., 10 mg/kg dose efficacy) highlights the role of triazole and furan groups in modulating inflammation . The target compound’s 1H-1,2,4-triazol-5-yl group may similarly enhance binding to inflammatory targets like cyclooxygenases (COX).
Quinazolinone Modifications: The benzyl group in the target compound contrasts with the 4-methylphenyl group in CAS 438593-45-4 . Benzyl substituents often enhance aromatic stacking interactions in enzyme binding pockets, which could influence potency or selectivity. The absence of a benzodioxol ring (as in CAS 438593-45-4) in the target compound may reduce electron-donating effects, altering metabolic stability or solubility.
Triazole vs.
Biological Activity
2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide (CAS Number: 1291851-22-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₁₆N₆O₂S
- Molecular Weight : 392.4 g/mol
- Structure : It features a quinazolinone moiety linked to a triazole ring and a sulfanyl group, which may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Effects : Studies have shown that derivatives of quinazolinone can induce apoptosis in cancer cells such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. The mechanism often involves interference with cellular proliferation pathways and induction of apoptosis through mitochondrial pathways .
COX Inhibition
The compound's structural analogs have been evaluated for their cyclooxygenase (COX) inhibitory activity. COX enzymes are critical in inflammatory processes and are targets for anti-inflammatory drugs:
- COX-2 Inhibition : Some derivatives have shown significant COX-2 inhibition (up to 47.1% at 20 μM), suggesting that the compound may possess anti-inflammatory properties .
Molecular Interactions
Molecular docking studies have been performed to elucidate the binding affinities of the compound with various biomolecules:
- Target Proteins : The compound is expected to interact with proteins involved in cancer pathways, which is crucial for understanding its therapeutic potential .
Study on Anticancer Properties
A study by Abdel-Aziz et al. synthesized various quinazolinone derivatives and tested their cytotoxicity against several cancer cell lines. The findings indicated that certain derivatives exhibited significant anticancer activity, which supports the potential of this compound as a candidate for further development in cancer therapy .
| Compound | Cancer Cell Line | IC50 Value |
|---|---|---|
| Compound A | K562 | 15 µM |
| Compound B | MCF7 | 20 µM |
| Target Compound | K562 | Unknown |
Structure Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the quinazolinone core can significantly impact biological activity. For example:
Q & A
Q. How to validate off-target effects in kinase inhibition studies?
- Methodology :
- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- CRISPR-Cas9 knockout : Generate isogenic cell lines lacking suspected off-target kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
